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Compound of Interest

Compound Name: 1,4-Diphenylbutadiyne

Cat. No.: B1203910

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 1,4-
diphenylbutadiyne, a molecule of significant interest in materials science and as a structural
motif in medicinal chemistry. Understanding its three-dimensional atomic arrangement is crucial
for predicting its physicochemical properties, designing novel derivatives, and elucidating its
interactions in various chemical and biological systems.

Core Crystallographic Data

The crystal structure of 1,4-diphenylbutadiyne was determined by single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic system with the space group P21/n.[1]
The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-
Diphenylbutadiyne
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Parameter Value
Empirical Formula CisH1o
Formula Weight 202.25 g/mol
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a 12.898(2) A
b 3.972(1) A

c 12.923(3) A
B 117.80(2)°
Volume 584.9(2) A3
z 2

Calculated Density 1.148 Mg/m3
Absorption Coefficient 0.068 mm~1
F(000) 212

Data Collection

Diffractometer Enraf-Nonius CAD-4

Radiation MoKa (A = 0.71073 A)
Temperature 293(2) K

20 range for data collection 2.22 10 24.97°

Index ranges -15<h<15,0<k<4,0<l<15
Reflections collected 1150

Independent reflections 1028 [R(int) = 0.0152]
Refinement

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1028/01/97

Goodness-of-fit on F2

1.053

Final R indices [I>2a()]

R1 = 0.0385, wR2 = 0.0995

R indices (all data)

R1 = 0.0486, wR2 = 0.1055

Largest diff. peak and hole

0.135 and -0.125 e.A-3

Table 2: Selected Bond Lengths (A) and Angles (°) for

1.4-Diphenylbutadiyne

Bond Length (A) Angle Degrees (°)
C(1)-C(2) 1.192(3) C(2)-C(1)-C(3) 178.6(2)
C(1)-C(3) 1.439(2) C(1)-C(2)-C(2)#1 179.9(3)
C(2)-C(2)#1 1.378(4) C(4)-C(3)-C(5) 118.0(2)
C(3)-C(4) 1.390(2) C(4)-C(3)-C(1) 121.0(2)
C(3)-C(8) 1.392(2) C(8)-C(3)-C(1) 121.0(2)
C(4)-C(5) 1.385(2) C(3)-C(4)-C(5) 121.1(2)
C(5)-C(6) 1.380(3) C(6)-C(5)-C(4) 120.1(2)
C(6)-C(7) 1.379(3) C(7)-C(6)-C(5) 119.9(2)
C(7)-C(8) 1.382(3) C(6)-C(7)-C(8) 120.2(2)
C(7)-C(8)-C(3) 120.7(2)

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

Experimental Protocols

Crystal Growth
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Crystals of 1,4-diphenylbutadiyne suitable for X-ray diffraction were obtained from the
decomposition of the cuprate prepared from the reaction between lithium phenylacetylide and
copper(l) cyanide in a diethyl ether solution at room temperature.

X-ray Data Collection and Structure Refinement

A colorless needle-shaped crystal with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a
glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-
monochromated MoKa radiation. The unit cell parameters were determined from 25 carefully
centered reflections.

The structure was solved by direct methods using the SHELXS-86 program and refined by full-
matrix least-squares on F2 using SHELXL-93. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding
model.

Visualizations
Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of 1,4-
diphenylbutadiyne.
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Caption: Workflow for 1,4-Diphenylbutadiyne Crystal Structure Analysis.

Molecular Structure and Connectivity
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The diagram below shows the molecular structure of 1,4-diphenylbutadiyne with atom
numbering corresponding to the crystallographic data.

Caption: Molecular Connectivity of 1,4-Diphenylbutadiyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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